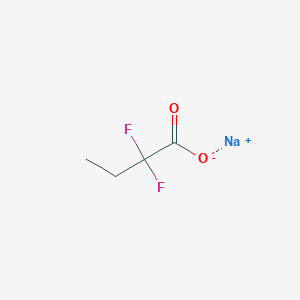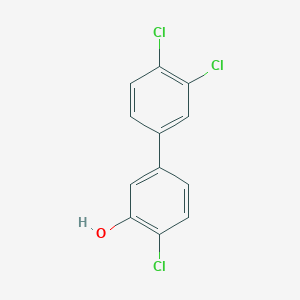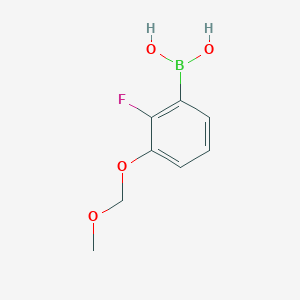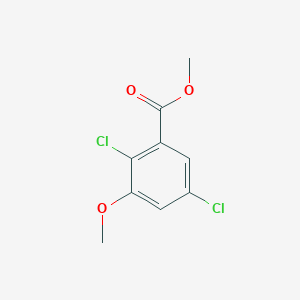
2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester; 97%
Übersicht
Beschreibung
The compound “2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester; 97%” is a type of boronic ester. It has a molecular formula of C17H25BFNO3 and a molecular weight of 321.2 g/mol. The pinacol boronic ester group (Bpin) in this compound is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
The synthesis of boronic esters like this compound often involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis
The Bpin group is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87) . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis
Boronic esters like this compound are valuable building blocks in organic synthesis. They are used in various reactions, including functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .Wissenschaftliche Forschungsanwendungen
Lewis Acid Receptors in Polymeric Membranes
Phenylboronic acid pinacol ester compounds, such as 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, have been investigated for their potential as Lewis acid receptors of fluoride ions in polymeric membranes. These compounds, due to their unique structure, exhibit specific interactions with fluoride ions, which could be useful in various analytical applications (Jańczyk et al., 2012).
Room-Temperature Phosphorescence
Arylboronic esters have shown unexpected room-temperature phosphorescence in the solid state. This remarkable property challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence of these compounds, including phenylboronic acid pinacol ester, opens new avenues for material science and photophysical research (Shoji et al., 2017).
Synthesis of Arylboronic Acid Pinacol Esters
Research has been conducted on the synthesis of arylboronic acid pinacol esters from fluoroarenes, a process that involves C-F bond activation and transmetalation. These synthesized esters are integral to various chemical reactions and could be used in the production of diverse chemical compounds (Zhou et al., 2016).
H2O2-Cleavable Poly(ester-amide)s
Phenylboronic acid esters, such as the one , have been used in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers show potential as H2O2-responsive delivery vehicles, with applications in drug delivery and other biomedical areas (Cui et al., 2017).
Fluorescent Probes for Tyrosinase Detection
Arylboronic acid pinacol esters have been used in the development of fluorescent probes for the detection of tyrosinase, a biomarker for melanoma. These probes rely on the specific reaction of the boronic acid ester with tyrosinase, leading to a fluorescent signal. This application demonstrates the potential of these compounds in biosensing and medical diagnostics (Li et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the compound, which is a formally nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a method for forming carbon-carbon bonds . This pathway is crucial in organic synthesis, allowing for the construction of complex organic compounds from simpler ones .
Pharmacokinetics
It’s known that boronic acids and their esters, including pinacol boronic esters, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH and can be considerably accelerated at physiological pH .
Result of Action
The result of the action of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds . The compound has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Zukünftige Richtungen
The use of boronic esters like this compound in organic synthesis is a growing field, with potential applications in the development of new drugs and drug delivery devices. Future research will likely continue to explore the properties of these compounds and develop new methods for their synthesis and use .
Biochemische Analyse
Biochemical Properties
The 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester plays a crucial role in the Suzuki–Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide . The compound interacts with palladium, a transition metal, to facilitate the formation of carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester involves its interaction with palladium in the Suzuki–Miyaura reaction . The compound acts as a nucleophile, transferring the organoboron group to palladium, which then forms a new carbon-carbon bond with an organic halide .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-5-(morpholinomethyl)phenylboronic acid, pinacol ester in laboratory settings are largely dependent on the specific conditions of the experiment. The compound is used in the Suzuki–Miyaura reaction, which is known for its mild and functional group tolerant reaction conditions .
Metabolic Pathways
The compound is primarily used in the Suzuki–Miyaura reaction for the formation of carbon-carbon bonds .
Eigenschaften
IUPAC Name |
4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-11-13(5-6-15(14)19)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSGKNHMADGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCOCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124653 | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096340-24-6 | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)

